molecular formula C18H19N3O3S B2740701 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 1795476-86-6

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2740701
CAS RN: 1795476-86-6
M. Wt: 357.43
InChI Key: QXRBJXKWWOVPOG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an azetidine ring, which is a four-membered cyclic amine, and a methylthio group attached to a nicotinoyl moiety. Additionally, it has a tetrahydroisoindole dione structure. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azetidine ring would introduce strain into the molecule, which could have interesting effects on its reactivity .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, we can infer some potential reactivity. The azetidine ring could potentially undergo ring-opening reactions. The carbonyl groups in the tetrahydroisoindole dione moiety could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any chiral centers. It’s likely to be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .

Scientific Research Applications

Synthesis of Isoindole Derivatives

Isoindole derivatives, including the 2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, are of significant interest in scientific research due to their complex structures and potential applications. One study discusses a new approach to synthesizing 2H-isoindole-4,7-diones by heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various isoindole derivatives (Schubert-Zsilavecz et al., 1991). This method showcases the versatility of isoindole frameworks for further functionalization and study.

Applications in Material Science

In another domain, novel aza-pseudopeptides, such as isoindoline-1,3-dione derivatives, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds have shown efficient inhibition effects, increasing with their concentrations, highlighting their potential applications in material science and corrosion protection (Chadli et al., 2017).

Anticancer Activity

Isoindole-1,3(2H)-dione derivatives have been investigated for their cytotoxic effects on various cancer cells. The presence of different substituents significantly influences their anticancer activity. Research into the structural activity relationships of these compounds could pave the way for new therapeutic agents (Tan et al., 2020).

Photophysical Properties

The study of the photophysical properties of isoindole derivatives has also garnered interest. For instance, a novel phthalimide derivative containing an isoindole moiety was synthesized and analyzed for its solvatochromic behavior, providing insights into its ground and singlet excited state dipole moments. This research contributes to the development of new materials with potential applications in sensing and optoelectronics (Akshaya et al., 2016).

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential biological activity. It could also involve modifying the structure to enhance its activity or alter its properties .

properties

IUPAC Name

2-[1-(2-methylsulfanylpyridine-3-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-25-15-14(7-4-8-19-15)16(22)20-9-11(10-20)21-17(23)12-5-2-3-6-13(12)18(21)24/h2-4,7-8,11-13H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRBJXKWWOVPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-(methylthio)nicotinoyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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